molecular formula C25H21N5O4 B2513119 N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1185080-61-8

N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Katalognummer B2513119
CAS-Nummer: 1185080-61-8
Molekulargewicht: 455.474
InChI-Schlüssel: AIKTVAWFOORZQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21N5O4 and its molecular weight is 455.474. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Design of Selective Human A3 Adenosine Receptor Antagonists

Research on 1,2,4-Triazolo[1,5-a]quinoxaline derivatives, including compounds structurally related to N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, has shown significant potential in the design of selective human A3 adenosine receptor antagonists. These compounds have been evaluated for their ability to selectively inhibit the A3 subtype of adenosine receptors, which are implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. The structural modifications of these derivatives have led to insights into the steric and electrostatic requirements for receptor recognition and binding, contributing to the development of potent and selective antagonists (Catarzi et al., 2005).

Anticancer Activity

Another significant area of application for these compounds is in anticancer research. Derivatives of the 1,2,4-triazolo[4,3-a]-quinoline, closely related to the query compound, have been designed and synthesized to meet the structural requirements essential for anticancer activity. These derivatives have been evaluated in vitro for their cytotoxicity against human neuroblastoma and colon carcinoma cell lines, with some compounds showing significant cytotoxicity. This research highlights the potential of these compounds in the development of new anticancer agents (Reddy et al., 2015).

Molecular Modeling and SAR Analysis

Structural-activity relationship (SAR) and molecular modeling studies of triazoloquinoxaline derivatives have provided valuable insights into the design of selective ligands for various receptor targets. These studies have explored the impact of different substituents on the molecular framework on binding affinity and selectivity, aiding in the rational design of new compounds with improved biological activities. This approach is crucial for the development of targeted therapies in various therapeutic areas (Lenzi et al., 2006).

Antimicrobial and Antiprotozoal Agents

The synthesis and biological evaluation of quinoxaline derivatives have also been extended to antimicrobial and antiprotozoal activities. A new series of compounds based on the quinoxaline-oxadiazole hybrids has been designed, synthesized, and evaluated for their antimicrobial and antiprotozoal activities. Some of these compounds have displayed promising activities against bacterial, fungal, and Trypanosoma cruzi strains, suggesting their potential as new therapeutic agents for treating infectious diseases (Patel et al., 2017).

Eigenschaften

IUPAC Name

N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4/c1-16-8-3-6-13-21(16)34-24-23-28-29(15-22(31)26-17-9-7-10-18(14-17)33-2)25(32)30(23)20-12-5-4-11-19(20)27-24/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKTVAWFOORZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.